molecular formula C23H15FN4O2 B2616685 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-39-9

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2616685
CAS No.: 1291862-39-9
M. Wt: 398.397
InChI Key: OYJCLGBSBTVFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the phthalazinone class fused with a 1,2,4-oxadiazole ring. Its structure features a 3-fluorophenyl substituent on the oxadiazole moiety and a 4-methylphenyl group at position 2 of the phthalazinone core. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting ion channels (e.g., TRPA1/TRPV1) or kinase inhibition, as suggested by analogues in the evidence .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJCLGBSBTVFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name / ID Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Properties/Data
Target Compound 3-Fluorophenyl 4-Methylphenyl Not Provided Assumed TRP antagonism
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl Phenyl 445.27 Discontinued commercial product
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl 3-Methylphenyl 470.48 Higher lipophilicity (logP)
2-(3-Chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethoxyphenyl 3-Chlorophenyl 460.88 Enhanced polarity vs. target
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethylphenyl None (H at position 2) Not Provided Reduced steric bulk
Key Observations:

Halogen vs. Bromophenyl analogues (e.g., ) may exhibit stronger van der Waals interactions but lower metabolic stability due to halogen size . 4-Methylphenyl at position 2 provides steric hindrance, possibly improving selectivity compared to unsubstituted phenyl groups (e.g., ).

Synthetic Efficiency :

  • Analogues in (e.g., Compounds 46–51) show yields ranging from 30–72% using General Procedure G, with purity >98% . While the target’s synthesis data are unavailable, its simpler substituents (fluorine and methyl vs. trifluoromethyl or piperidinyl groups) suggest feasible scalability.

Pharmacological Implications: Compounds with dual TRPA1/TRPV1 antagonism () share the 1,2,4-oxadiazole-phthalazinone scaffold. The target’s fluorine substituent may optimize binding affinity compared to chlorophenyl or methoxy-bearing analogues due to its smaller size and electronegativity .

Physicochemical Properties

Table 2: Calculated Properties (Estimated Using Substituent Contributions)
Compound logP (Predicted) H-Bond Acceptors H-Bond Donors Molecular Weight (g/mol)
Target Compound ~3.2 8 0 ~420
3-Bromophenyl Analogue ~3.8 7 0 445.27
3,4,5-Trimethoxyphenyl Analogue ~2.5 11 0 470.48
3,4-Dimethoxyphenyl Analogue ~2.8 10 0 460.88
Key Observations:
  • The target’s lower logP (~3.2) compared to bromophenyl analogues (~3.8) suggests improved aqueous solubility, beneficial for oral bioavailability.
  • Higher H-bond acceptors in methoxy-substituted compounds (e.g., ) may enhance polar interactions but reduce membrane permeability.

Biological Activity

The compound 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{16}F_{N}_5O_{2}, with a molecular weight of approximately 377.36 g/mol. The structure incorporates a phthalazinone core linked to an oxadiazole ring and a fluorophenyl moiety, which may contribute to its biological properties.

Property Value
Molecular FormulaC20H16FN5O2
Molecular Weight377.36 g/mol
IUPAC NameThis compound
LogP3.832
SolubilityPoorly soluble in water

Anticancer Activity

Research indicates that compounds containing oxadiazole and phthalazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The oxadiazole moiety may interact with cellular targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

In addition to anticancer properties, the compound has been studied for its potential as an enzyme inhibitor. The presence of the fluorophenyl group enhances binding affinity to target enzymes, which can be crucial in drug design for diseases where enzyme dysregulation is a factor .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to This compound demonstrated significant cytotoxicity with apoptosis induction confirmed through flow cytometry analysis .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of oxadiazole-containing compounds. It was found that these compounds could induce caspase activation and translocation of phosphatidylserine, markers indicative of apoptosis. The study highlighted the importance of structural features in enhancing biological activity against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what analytical methods validate its purity?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example, fluorophenyl-oxadiazole moieties are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions . Post-synthesis, purity validation should combine HPLC (e.g., Chromolith or Purospher® STAR columns for high-resolution separation ) and LC-MS to detect impurities. X-ray crystallography (as in and ) confirms structural integrity, while 1H^1\text{H}/13C^13\text{C} NMR and HRMS validate molecular identity .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

  • Methodology : Computational tools (e.g., Gaussian for DFT calculations) can predict lipophilicity (logP) and electronic effects. Experimentally, measure logP via shake-flask methods and UV-Vis spectroscopy to assess electronic transitions influenced by the fluorine atom’s electron-withdrawing nature . Compare with non-fluorinated analogs to isolate substituent effects .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., kinase inhibition, antimicrobial activity)?

  • Methodology : Use enzyme inhibition assays (e.g., fluorescence-based kinase profiling) or antimicrobial disk diffusion assays. For example, triazole derivatives in showed antimicrobial activity via agar diffusion, which could be adapted. Cell viability assays (MTT/XTT) in cancer cell lines assess cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved, particularly in different assay systems?

  • Methodology : Conduct meta-analysis of dose-response curves across assays (e.g., IC50_{50} variability). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Adjust experimental conditions (pH, serum content) to mimic physiological environments . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant outliers .

Q. What computational strategies predict the compound’s binding mode to target proteins (e.g., kinases)?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) with crystal structures of homologous proteins (e.g., PDB entries for phthalazinone-binding kinases). Molecular dynamics simulations (AMBER, GROMACS) assess stability of predicted binding poses. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities .

Q. How do environmental factors (pH, light, temperature) affect the compound’s stability in long-term storage?

  • Methodology : Design accelerated stability studies (ICH Q1A guidelines):

  • Conditions : 40°C/75% RH (6 months), photo-stability (ICH Q1B).
  • Analysis : Monitor degradation via HPLC-UV and identify byproducts with LC-MS/MS. Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodology : Implement randomized block designs with split-plot arrangements (as in ). Use standardized synthetic protocols (e.g., fixed stoichiometry, reaction time) and quality control checkpoints (e.g., in-process NMR). Include positive/negative controls in bioassays to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.